1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine
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Description
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is known as a potent and highly selective inhibitor of Abl kinase, which is widely used in scientific research. It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular formula of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is C14H17N3O2S, and its molecular weight is 291.37. The pyrrolidine ring, a part of this compound, is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Mechanism of Action
While the specific mechanism of action for 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is not available, it is known to be a potent and highly selective inhibitor of Abl kinase. Abl kinase is a protein that is often overactive in cancer cells, leading to uncontrolled cell growth.
Future Directions
The future research directions for 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine could involve further exploration of its potential as an inhibitor of Abl kinase and its possible applications in the treatment of diseases where this kinase is implicated, such as certain types of cancer. Additionally, its potential as a dipeptidylpeptidase 4 inhibitor suggests possible applications in the treatment of diabetes .
properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,16-9-5-2-6-10-16)14-11-15-17(12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLPXSYPAAKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine |
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